molecular formula C38H58O4 B14587989 Bis(2,4,6-tri-tert-butylphenyl) ethanedioate CAS No. 61417-97-8

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate

Cat. No.: B14587989
CAS No.: 61417-97-8
M. Wt: 578.9 g/mol
InChI Key: AMZAIWANFACRGK-UHFFFAOYSA-N
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Description

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is an organometallic compound characterized by the presence of two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) moiety. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.

    Biology: Investigated for its potential antioxidant properties due to the phenolic groups.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as an additive in polymers to enhance stability and performance.

Mechanism of Action

The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61417-97-8

Molecular Formula

C38H58O4

Molecular Weight

578.9 g/mol

IUPAC Name

bis(2,4,6-tritert-butylphenyl) oxalate

InChI

InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3

InChI Key

AMZAIWANFACRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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